molecular formula C10H15N3O2S B218872 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide CAS No. 118908-07-9

5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide

Cat. No. B218872
CAS RN: 118908-07-9
M. Wt: 267.24 g/mol
InChI Key: SWQQELWGJDXCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide, also known as EICAR, is a nucleoside analog that has been widely used in scientific research. It is a synthetic compound that mimics the structure of natural nucleosides, which are the building blocks of DNA and RNA. EICAR has been used to study the mechanism of action of various enzymes and proteins involved in DNA and RNA synthesis, as well as to investigate the biochemical and physiological effects of nucleoside analogs.

Mechanism of Action

5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide exerts its effects by mimicking the structure of natural nucleosides, which are the building blocks of DNA and RNA. Once incorporated into DNA or RNA, this compound can disrupt the normal functioning of these molecules, leading to errors in replication, transcription, and translation. This compound can also inhibit the activity of enzymes involved in nucleoside metabolism, leading to a buildup of toxic metabolites and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can inhibit DNA and RNA synthesis, leading to a decrease in cell growth and proliferation. This compound can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to modulate the immune system, increasing the activity of natural killer cells and enhancing the production of cytokines.

Advantages and Limitations for Lab Experiments

5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has several advantages as a research tool. It is a well-characterized compound that is readily available from commercial sources. It is also relatively easy to incorporate into DNA and RNA, allowing researchers to study its effects on these molecules. However, this compound has some limitations as well. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, this compound can be metabolized by cells, leading to the formation of other nucleoside analogs that may have different effects.

Future Directions

There are several future directions for research on 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide and other nucleoside analogs. One area of interest is the development of new analogs with improved activity and specificity. Another area of interest is the investigation of the effects of nucleoside analogs on different types of cancer cells, with the goal of identifying new therapeutic targets. Finally, researchers are interested in exploring the potential of nucleoside analogs as immunomodulatory agents, with the goal of developing new treatments for autoimmune diseases and other immune-related disorders.

Synthesis Methods

5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the compound from its constituent parts. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the compound from simpler precursors.

Scientific Research Applications

5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has been used extensively in scientific research to study the mechanism of action of various enzymes and proteins involved in DNA and RNA synthesis. It has been used to investigate the effects of nucleoside analogs on DNA and RNA replication, transcription, and translation. This compound has also been used to study the effects of nucleoside analogs on cell growth and proliferation, as well as on the immune system.

properties

CAS RN

118908-07-9

Molecular Formula

C10H15N3O2S

Molecular Weight

267.24 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylimidazole-4-carboxamide

InChI

InChI=1S/C11H13N3O5/c1-2-5-7(10(12)18)13-4-14(5)11-9(17)8(16)6(3-15)19-11/h1,4,6,8-9,11,15-17H,3H2,(H2,12,18)

InChI Key

SWQQELWGJDXCFT-UHFFFAOYSA-N

SMILES

C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N

Canonical SMILES

C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N

synonyms

5-ERFIC
5-ethynyl-1-ribofuranosylimidazole-4-carboxamide
EICAR

Origin of Product

United States

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